

A Comprehensive Technical Guide to the Physicochemical Properties of (R)-Funapide

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Compound of Interest

Compound Name: (R)-Funapide

Cat. No.: B607567

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(R)-Funapide, also known as (R)-TV 45070, is the R-enantiomer of Funapide, a potent blocker of voltage-gated sodium channels (Nav).[1][2] While its counterpart, Funapide (the S-enantiomer), was developed as an analgesic for various chronic pain conditions, **(R)-Funapide** is noted as being the less active of the two stereoisomers.[1][3][4] This guide provides an in-depth overview of the known physicochemical properties of **(R)-Funapide**, its mechanism of action, and the experimental methodologies used to characterize such molecules.

Physicochemical Characteristics

The fundamental physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for **(R)-Funapide** is limited, the properties can be largely inferred from its chemical structure and data available for the racemic Funapide.

Table 1: General Physicochemical Properties of **(R)-Funapide**

Property	Value	Source
IUPAC Name	(7R)-1'-[[5-(trifluoromethyl)furan-2-yl)methyl]spiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one	Inferred from (S)-enantiomer[3][5]
Synonyms	(R)-TV 45070, (R)-XEN402	[1]
CAS Number	1259933-15-7	[1]
Chemical Formula	C ₂₂ H ₁₄ F ₃ NO ₅	[4][6]
Molecular Weight	429.35 g/mol	[4][6]
Predicted LogP	3.58 (ALOGPS)	[7]
Predicted pKa (Strongest Basic)	-3.1 (Chemaxon)	[7]
Hydrogen Bond Acceptor Count	4 (Chemaxon)	[7]
Hydrogen Bond Donor Count	0 (Chemaxon)	[7]
Rotatable Bond Count	3 (Chemaxon)	[7]
Polar Surface Area	61.14 Å ² (Chemaxon)	[7]

Note: Predicted values for LogP and pKa are for the parent molecule Funapide, but are expected to be identical for the (R)-enantiomer.

Solubility Profile

Solubility is a key determinant of a drug's bioavailability. **(R)-Funapide**, like its racemate, is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and requires specific formulations for aqueous solutions, often resulting in suspensions for in vivo use.[1][8]

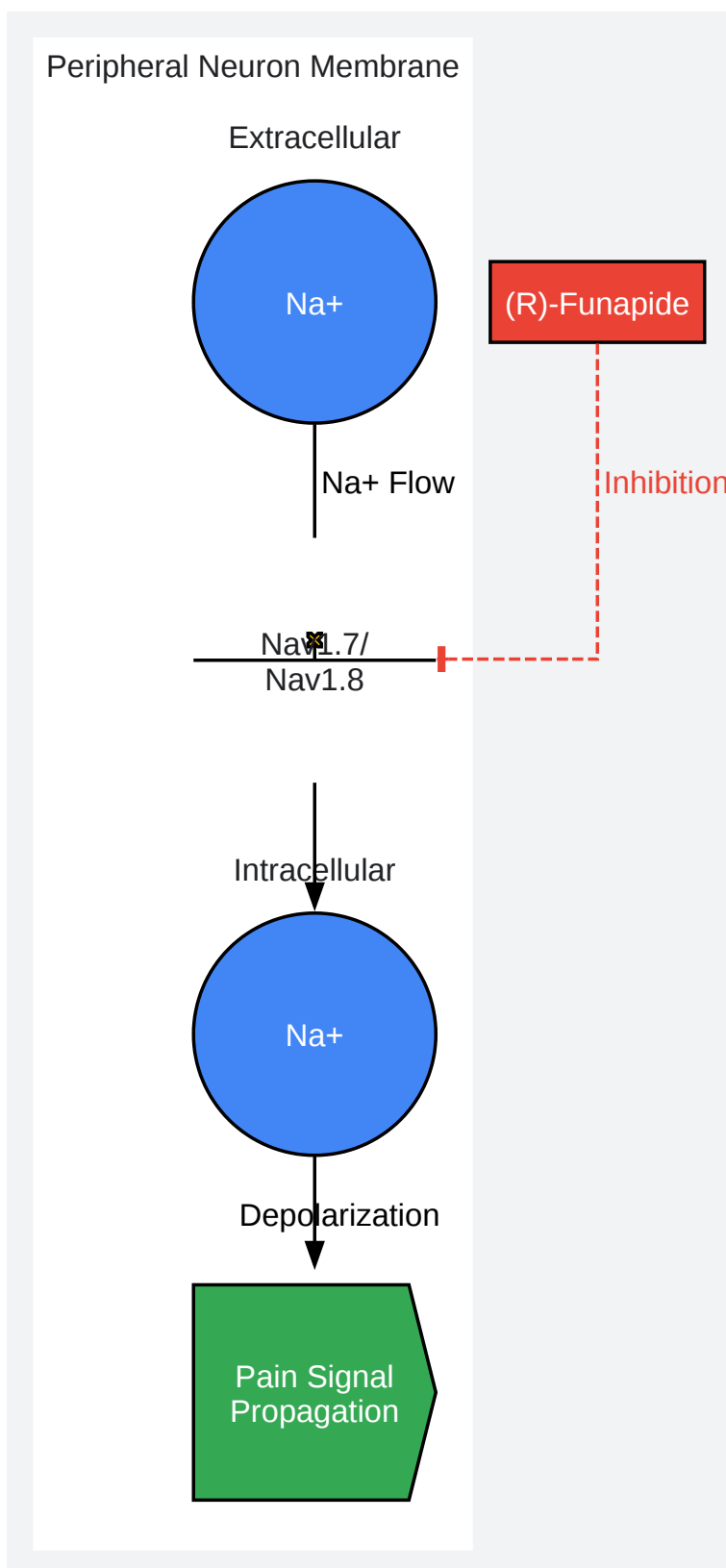
Table 2: Solubility Data for **(R)-Funapide**

Solvent System	Concentration	Observations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	5 mg/mL (11.65 mM)	Suspended solution; requires sonication.[1]
10% DMSO, 90% (20% SBE- β -CD in Saline)	5 mg/mL (11.65 mM)	Suspended solution; requires sonication.[1]
10% DMSO, 90% Corn Oil	\geq 5 mg/mL (11.65 mM)	Clear solution.[1]

Note: The similar compound Funapide is reported to be soluble in DMSO at concentrations up to 85.87 mg/mL (200 mM).[6]

Mechanism of Action: Sodium Channel Blockade

(R)-Funapide functions as an inhibitor of voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[1] The primary targets for the parent compound Funapide are Nav1.7 and Nav1.8, channels that are highly expressed in the peripheral nervous system and play a significant role in pain signaling.[3][9][10] By blocking these channels, **(R)-Funapide** reduces the influx of sodium ions into the neuron, thereby dampening the transmission of pain signals.



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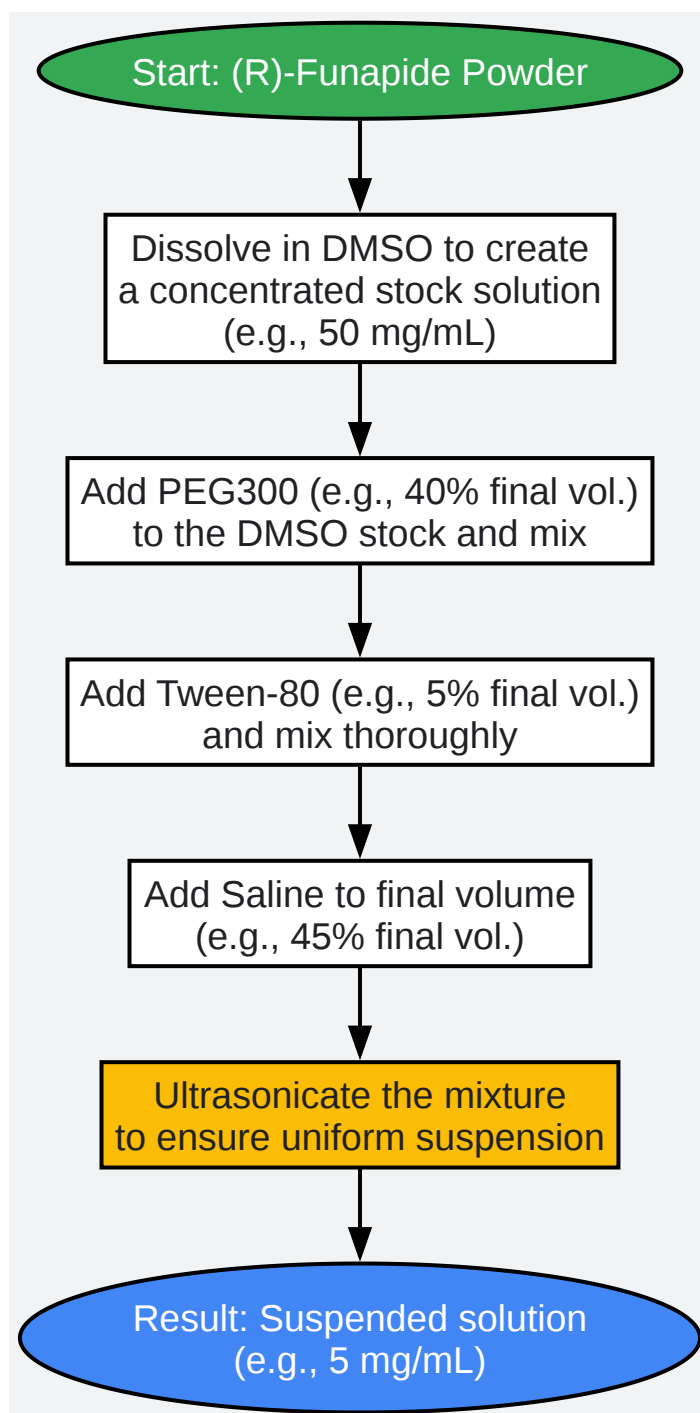
Caption: Mechanism of action of **(R)-Funapide**, which blocks Nav1.7/1.8 channels to inhibit Na⁺ influx and prevent pain signal propagation.

Experimental Protocols

The determination of physicochemical properties is a cornerstone of preclinical drug development.^{[11][12]} Methodologies range from traditional, low-throughput techniques to modern, high-throughput screening assays.^[11]

Protocol for Solubility Determination (In Vivo Formulation)

The following workflow describes a common procedure for preparing a suspended solution of a poorly water-soluble compound like **(R)-Funapide** for oral or intraperitoneal administration in research settings.^[1]

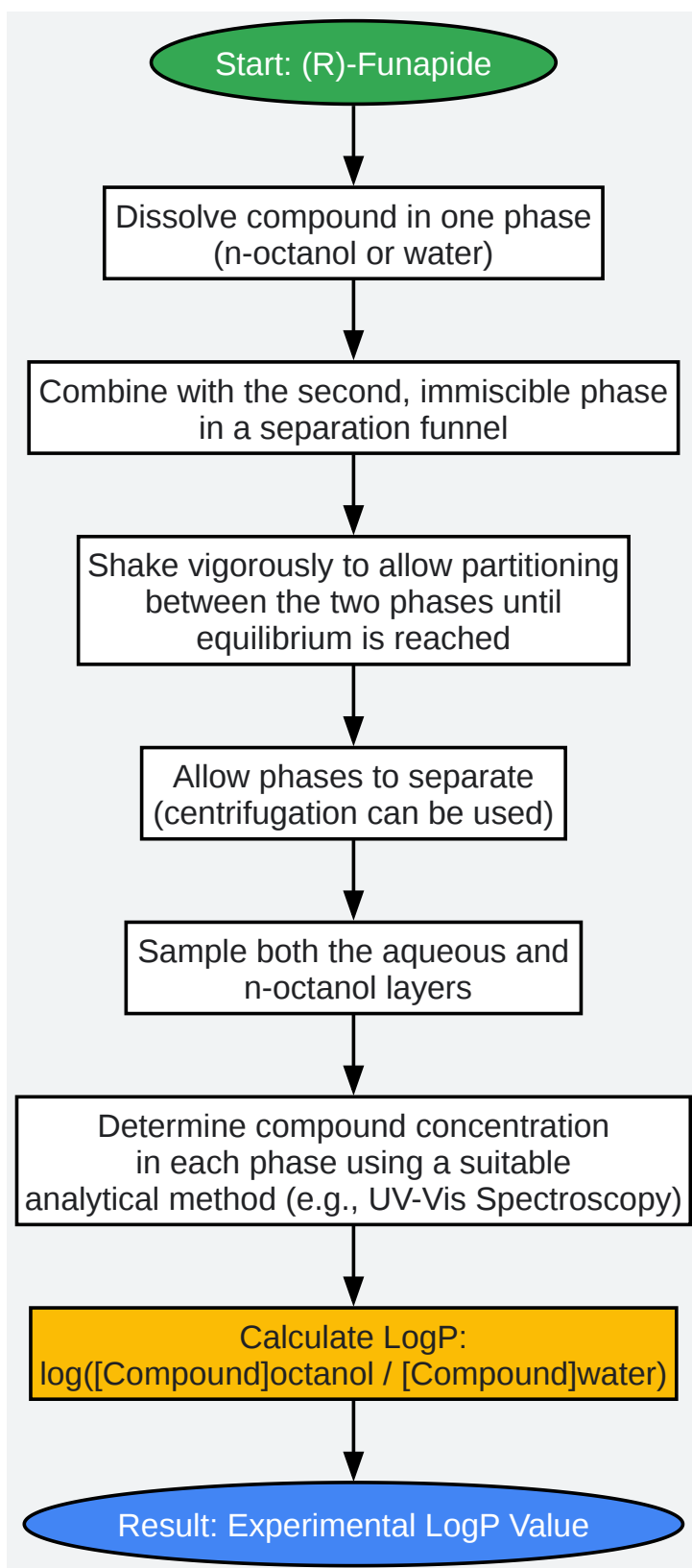


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Caption: Experimental workflow for preparing a suspended solution of **(R)-Funapide** for in vivo research.

Protocol for Lipophilicity Determination (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The "shake-flask" method is the traditional and standard procedure for its experimental determination.[\[13\]](#)



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Caption: Standard "shake-flask" experimental workflow for determining the LogP value of a compound.

Protocol for Ionization Constant (pKa) Determination

The pKa is typically measured using potentiometric titration or UV-metric methods. In potentiometric titration, the compound is dissolved in water (often with a co-solvent like methanol for poorly soluble compounds) and titrated with a strong acid or base. The pH is monitored with a calibrated electrode, and the pKa is determined from the inflection point of the titration curve. High-throughput methods using 96-well plates and automated titration systems are now common.^[11]

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